Direct Head-to-Head Sigma-1 Receptor Affinity: Cyclopenta[d]pyrimidine vs. Tetrahydroquinazoline Scaffolds Under Identical Assay Conditions
In a direct comparative study by Lan et al. (2016), two compounds bearing identical 1-methylpiperidine and 4-chlorophenyl substituents but differing only in the cycloalkyl ring size (cyclopenta vs. cyclohexa fusion) were evaluated for sigma-1 and sigma-2 receptor binding [1]. The cyclopenta[d]pyrimidine derivative (compound 42) exhibited Ki σ1 = 21.1 nM, while the 5,6,7,8-tetrahydroquinazoline analog (compound 43) showed Ki σ1 = 15.6 nM. Both scaffolds maintained excellent selectivity over sigma-2 (Ki σ2 > 2000 nM for both), yielding σ1/σ2 selectivity ratios exceeding 95-fold [1]. This demonstrates that the five-membered ring fusion yields approximately 1.35-fold lower σ1 affinity than the six-membered analog, a quantifiable difference that informs scaffold selection when sigma-1 receptor engagement is the primary optimization parameter.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Cyclopenta[d]pyrimidine derivative 42: Ki σ1 = 21.1 nM; Ki σ2 > 2000 nM |
| Comparator Or Baseline | Tetrahydroquinazoline derivative 43: Ki σ1 = 15.6 nM; Ki σ2 > 2000 nM |
| Quantified Difference | Tetrahydroquinazoline scaffold shows 1.35-fold higher σ1 affinity (ΔKi = 5.5 nM); both scaffolds exhibit >95-fold σ1/σ2 selectivity |
| Conditions | In vitro radioligand competitive binding assay against σ1 and σ2 receptors, identical assay protocol for both compounds (Lan et al., Bioorg Med Chem Lett, 2016) |
Why This Matters
This head-to-head comparison provides procurement-relevant differentiation: a researcher optimizing for maximal σ1 affinity would select the tetrahydroquinazoline scaffold, while one prioritizing synthetic tractability with acceptable σ1 potency could justify the cyclopenta scaffold, which still delivers nanomolar affinity and identical selectivity.
- [1] Lan Y, Songyang Y, Zhang L, Peng Y, Song J. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorg Med Chem Lett. 2016;26(8):2051-2056. doi:10.1016/j.bmcl.2016.02.077 View Source
